1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Description
The pursuit of novel therapeutic agents is a cornerstone of modern science, with organic chemistry providing the foundational tools for the design and synthesis of new molecular entities. Among the vast array of molecular scaffolds, the arylethanol structure holds a position of considerable importance. This article delves into the specific chemical compound 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol, examining its structure, the significance of its substituted aromatic framework, and its potential as a building block in the development of future pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBGGCJKDXCBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641055 | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870849-56-2 | |
| Record name | 4-Fluoro-3-methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870849-56-2 | |
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Synthetic Strategies and Stereoselective Preparation of 1 4 Fluoro 3 Methoxyphenyl Ethan 1 Ol
Established Synthetic Pathways to Racemic 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
The synthesis of the racemic mixture of this compound is most commonly achieved through the reduction of the corresponding prochiral ketone, 1-(4-fluoro-3-methoxyphenyl)ethanone. This transformation is a fundamental step and can be accomplished using several well-established reducing agents.
Reduction of Prochiral Ketone Precursors
The conversion of the carbonyl group in 1-(4-fluoro-3-methoxyphenyl)ethanone to a hydroxyl group is the final step in forming the target alcohol. The choice of reducing agent is crucial and is often dictated by factors such as scale, cost, and desired workup conditions.
Sodium borohydride (NaBH₄) is a versatile and mild reducing agent frequently employed for the reduction of ketones to secondary alcohols. The reaction is typically carried out in a protic solvent, such as methanol or ethanol (B145695), at ambient or slightly cooled temperatures. The ketone precursor is dissolved in the solvent, and sodium borohydride is added portion-wise to control the reaction rate and temperature. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with water or a dilute acid, followed by extraction of the product into an organic solvent. This method is favored for its operational simplicity and generally high yields.
Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than sodium borohydride and is also highly effective for this transformation. Due to its high reactivity, especially with protic solvents, LiAlH₄ reductions must be conducted under anhydrous conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) by slowly adding a solution of the ketone to a cooled suspension of LiAlH₄. The workup procedure requires careful, sequential addition of water and a base solution to decompose the excess hydride and precipitate aluminum salts, which are then removed by filtration. While highly efficient, the use of LiAlH₄ necessitates more stringent safety precautions and handling procedures.
Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. This method involves the reaction of 1-(4-fluoro-3-methoxyphenyl)ethanone with hydrogen gas in the presence of a heterogeneous metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically run in a suitable solvent like ethanol or ethyl acetate under a pressurized atmosphere of hydrogen. The efficiency of the reduction can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. This method avoids the generation of stoichiometric amounts of inorganic waste, making it an environmentally friendlier option.
Precursor Chemistry: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone
The availability of the ketone precursor, 1-(4-fluoro-3-methoxyphenyl)ethanone, is crucial for the synthesis of the target alcohol. A common and efficient method for its preparation is the Friedel-Crafts acylation of 2-fluoroanisole. In this electrophilic aromatic substitution reaction, 2-fluoroanisole is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is typically conducted in an inert solvent, such as dichloromethane, at controlled temperatures to manage the exothermic nature of the reaction and to ensure high regioselectivity. The acetyl group is predominantly directed to the para position relative to the fluorine atom, yielding the desired ketone precursor.
Asymmetric Synthesis Methodologies for Enantiopure this compound
The preparation of enantiopure this compound relies on methodologies that can differentiate between the two prochiral faces of the corresponding ketone, 1-(4-fluoro-3-methoxyphenyl)ethanone. These methods can be broadly categorized into chiral catalysis, which utilizes metal complexes with chiral ligands, and biocatalysis, which employs enzymes to achieve high stereoselectivity.
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols. This technique typically uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen. mdpi.com Ruthenium(II) complexes, particularly those featuring chiral diamine ligands, are among the most successful catalysts for this transformation. mdpi.com
Catalytic systems generated in situ from L-prolinamide and ruthenium dimers like (p-CymeneRuCl2)2 have proven effective in the enantioselective reduction of various aryl ketones. acs.orgias.ac.in In the presence of a base such as potassium hydroxide in 2-propanol, these components form a chiral catalytic species that can efficiently transfer hydrogen to the ketone substrate. acs.org The stereochemical outcome of the reduction is dictated by the chirality of the prolinamide ligand, which creates a chiral environment around the metal center. For instance, the reduction of acetophenone and its derivatives using an L-prolinamide-based ruthenium catalyst typically yields the corresponding (R)-alcohols with moderate to good enantiomeric excess (ee). acs.org The precise enantioselectivity is influenced by factors such as reaction temperature and the electronic properties of the substituents on the aryl ketone. acs.org
| Ketone Substrate | Catalyst System | Enantiomeric Excess (% ee) | Configuration |
| Acetophenone | L-prolinamide / (p-CymeneRuCl2)2 | 79% | R |
| 1'-Acetonaphthone | L-prolinamide / (p-CymeneRuCl2)2 | 83% | R |
Table 1: Representative results for the asymmetric transfer hydrogenation of aryl ketones using an in situ generated Ruthenium-Prolinamide catalyst. Data sourced from Organometallics. acs.org
The mechanism of Noyori-type ATH catalysts involves the formation of a ruthenium-hydride species which then participates in a six-membered transition state with the ketone. mdpi.com The stereocontrol is governed by steric and electronic interactions between the substrate and the chiral ligand framework of the catalyst. mdpi.com
Palladium catalysis offers a versatile platform for a range of asymmetric transformations that can be applied to the synthesis of chiral benzylic alcohol analogues. While direct asymmetric reduction of ketones is less common with palladium, methods such as the asymmetric Mizoroki-Heck reaction and asymmetric benzylic substitution provide indirect routes to these valuable chiral building blocks. organic-chemistry.orgacs.orgnih.gov
For example, palladium-catalyzed asymmetric benzylic substitution of secondary benzyl carbonates with various nucleophiles can proceed as a dynamic kinetic asymmetric transformation (DYKAT). acs.orgnih.gov In this process, a chiral palladium catalyst, often employing a ligand like (R)-BINAP, selectively reacts with one enantiomer of a rapidly racemizing benzylic electrophile. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This methodology has been successfully applied to form chiral benzylamines and ethers with high enantiomeric ratios. acs.orgnih.gov
Another powerful strategy is the palladium-catalyzed asymmetric benzylation of prochiral nucleophiles. stanford.edu Using chiral bisphosphine ligands, this approach allows for the enantioselective formation of carbon-carbon bonds, generating quaternary stereocenters adjacent to an aromatic ring. While not a direct synthesis of the target alcohol, the resulting products can be precursors to complex chiral molecules. The choice of ligand, solvent, and base is crucial for achieving high yield and enantioselectivity in these transformations. organic-chemistry.orgstanford.edu
Biocatalysis has become an indispensable tool for the synthesis of enantiopure compounds, offering high selectivity under mild reaction conditions. Enzymes, being inherently chiral, can exhibit exquisite enantio- and regioselectivity, making them ideal catalysts for asymmetric synthesis. pharmasalmanac.com
Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. The process relies on an enzyme that preferentially catalyzes the transformation of one enantiomer over the other. For the resolution of racemic this compound, Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst. nih.govscielo.br
In a typical EKR of a secondary alcohol, the racemic alcohol is subjected to an acylation reaction using an acyl donor like vinyl acetate. CALB selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer for many 1-arylethanols), leaving the other enantiomer (the S-enantiomer) unreacted. nih.govresearchgate.net The reaction can be stopped at approximately 50% conversion, allowing for the separation of the highly enantioenriched ester and the remaining unreacted alcohol. This method routinely achieves high enantiomeric excesses (>99%) for both the product and the remaining substrate. rsc.org The efficiency and selectivity of the resolution are dependent on the reaction medium (often a non-polar organic solvent or an ionic liquid), temperature, and the choice of acyl donor. nih.govresearchgate.netrsc.org
| Substrate | Biocatalyst | Acyl Donor | Product | Enantiomeric Excess |
| (R,S)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate | (R)-1-Phenylethyl acetate | >99% |
| (R,S)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate | (S)-1-Phenylethanol | >99% |
Table 2: Typical results for the kinetic resolution of 1-phenylethanol, a close analogue of the target compound, using Candida antarctica Lipase B. nih.govscielo.brresearchgate.net
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and novel synthetic routes. acs.org This approach can be used to prepare enantiopure precursors that are then converted to the final target molecule through subsequent chemical steps.
For the synthesis of chiral alcohols, a common chemoenzymatic strategy involves the asymmetric reduction of a precursor ketone using a ketoreductase (KRED) enzyme. nih.gov These enzymes, often requiring a cofactor like nicotinamide adenine dinucleotide phosphate (NADPH), can reduce ketones with very high enantioselectivity. nih.gov For instance, a prochiral ketone like 1-(4-fluoro-3-methoxyphenyl)ethanone could be subjected to enzymatic reduction to directly yield the (R)- or (S)-enantiomer of the corresponding alcohol, depending on the specific KRED enzyme used.
Another strategy is the enzymatic desymmetrization of prochiral or meso compounds. For example, a prochiral diester could be selectively hydrolyzed by a lipase to yield a monoester with high enantiopurity. This chiral precursor can then be chemically elaborated to the desired alcohol. This approach can achieve a theoretical yield of 100% for the chiral product, overcoming the 50% yield limitation of kinetic resolution. pharmasalmanac.com These integrated chemoenzymatic processes offer powerful and sustainable pathways for the production of valuable enantiopure molecules. acs.org
Diastereomeric Resolution Techniques
The separation of enantiomers from a racemic mixture of this compound is a crucial step for obtaining optically pure forms. Diastereomeric resolution is a classical and widely used method for achieving this separation. This technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by methods such as fractional crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers of the original alcohol.
Common chiral resolving agents for alcohols include chiral acids, such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid, which form diastereomeric esters. Alternatively, enzymatic resolution offers a highly selective method. Lipases are frequently employed to selectively acylate one enantiomer of the alcohol, allowing the unreacted enantiomer and the acylated product to be separated. While specific resolution protocols for this compound are not extensively detailed in publicly available literature, these established methods for chiral secondary alcohols represent the standard and applicable approaches.
Synthetic Exploration of Related Fluoro-Methoxy-Substituted Phenylethanol Analogues
The synthesis of analogues of this compound with varied substitution patterns on the aromatic ring is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.
Preparation of Analogous Arylethanols with Modified Fluorination and Methoxy (B1213986) Patterns
The preparation of analogous arylethanols involves altering the position of the fluoro and methoxy groups on the phenyl ring. These syntheses typically start from the corresponding substituted acetophenones, which are then reduced to the desired secondary alcohols. For example, the synthesis of enantiomerically pure analogues can be achieved through the asymmetric reduction of the precursor ketone.
Research has documented the synthesis of various substituted 1-phenylethanol derivatives, providing pathways to a range of analogues. rsc.org For instance, compounds like (S)-1-(3,4-dimethoxyphenyl)ethan-1-ol and (S)-1-(3-methoxyphenyl)ethan-1-ol are prepared and characterized, demonstrating the established methodology for creating such analogues. rsc.org Similarly, the synthesis of (±)-1-(4-Fluorophenyl)ethanol is well-documented. rsc.org The table below summarizes examples of related phenylethanol analogues that can be synthesized using established methods.
| Compound Name | Substitution Pattern | Precursor Ketone |
| 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol | 2-Fluoro, 4-Methoxy | 2-Fluoro-4-methoxyacetophenone |
| 1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol | 3-Fluoro, 4-Methoxy | 3-Fluoro-4-methoxyacetophenone |
| 1-(2,4-Difluorophenyl)ethan-1-ol | 2,4-Difluoro | 2,4-Difluoroacetophenone |
| 1-(3,4-Dimethoxyphenyl)ethan-1-ol | 3,4-Dimethoxy | 3,4-Dimethoxyacetophenone |
Derivatization from Related Aromatic Aldehydes and Ketones
The synthesis of this compound and its analogues heavily relies on the availability and derivatization of corresponding aromatic aldehydes and ketones. The most direct route to this class of secondary alcohols is the reduction of the corresponding acetophenone derivative (an aromatic ketone).
The precursor, 4-fluoro-3-methoxyacetophenone, can be synthesized via Friedel-Crafts acylation of 2-fluoroanisole. Similarly, other fluoro-methoxy substituted acetophenones serve as key intermediates. For example, a method for preparing 2-fluoro-4-methoxyacetophenone involves the reaction of fluoroanisole with acetyl chloride in the presence of aluminum chloride. google.com
Alternatively, aromatic aldehydes can be used as starting materials. A Grignard reaction, for instance, involving the addition of methylmagnesium bromide to 4-fluoro-3-methoxybenzaldehyde, would yield the target compound, this compound. The Knoevenagel condensation of ring-disubstituted benzaldehydes, including 4-fluoro-3-methoxybenzaldehyde, with octyl cyanoacetate has also been reported, showcasing the utility of these aldehydes in forming new carbon-carbon bonds. chemrxiv.org
The synthesis of various fluorinated aromatic aldehydes via nucleophilic aromatic substitution on activated nitro precursors is another important strategy that provides access to the necessary starting materials. researchgate.net These aldehydes are versatile intermediates that can be converted to the desired phenylethanols. researchgate.net The following table outlines the precursor aldehydes and ketones and their transformation to the corresponding phenylethanol.
| Precursor | Reagent/Reaction Type | Product |
| 4-Fluoro-3-methoxyacetophenone | NaBH₄ / Reduction | This compound |
| 4-Fluoro-3-methoxybenzaldehyde | CH₃MgBr / Grignard Reaction | This compound |
| 2-Fluoro-4-methoxyacetophenone | NaBH₄ / Reduction | 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol |
| 3-Fluoro-4-methoxybenzaldehyde | CH₃MgBr / Grignard Reaction | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol |
Advanced Spectroscopic Characterization and Analytical Purity Assessment
Spectroscopic Fingerprinting of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol and its Enantiomers
Spectroscopic analysis is fundamental to confirming the chemical identity and structure of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide complementary pieces of information that, when combined, allow for unambiguous structural elucidation.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. While specific research data for this compound is not extensively published in public literature, the expected spectral data can be reliably predicted based on its structure and data from closely related analogs like 1-(4-fluorophenyl)ethanol (B1199365) and 1-(4-methoxyphenyl)ethanol.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted signals for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) are as follows:
Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.8-7.5 ppm). The fluorine and methoxy (B1213986) substituents will create a complex splitting pattern due to both proton-proton (ortho, meta) and proton-fluorine couplings.
Methine Proton (-CHOH): This proton, attached to the same carbon as the hydroxyl group, is expected to appear as a quartet (a signal split into four lines) due to coupling with the three protons of the adjacent methyl group. Its chemical shift would likely be in the δ 4.8-5.0 ppm range.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet signal, typically around δ 3.8-3.9 ppm.
Methyl Protons (-CH₃): The three protons of the ethyl group's methyl are expected to appear as a doublet (a signal split into two lines) due to coupling with the single methine proton, likely in the δ 1.4-1.6 ppm region.
Hydroxyl Proton (-OH): The signal for the alcohol proton can be a broad singlet and its chemical shift is variable (typically δ 1.5-3.0 ppm), depending on concentration and solvent. It may also show coupling to the methine proton.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.
Aromatic Carbons: Six signals are expected for the carbons of the benzene (B151609) ring. The carbon directly bonded to fluorine (C4) will exhibit a large coupling constant (¹JCF) and a chemical shift around δ 150-155 ppm. The carbon attached to the methoxy group (C3) would appear around δ 145-150 ppm. The other aromatic carbons would resonate between δ 110-140 ppm.
Methine Carbon (-CHOH): The carbon bearing the hydroxyl group is expected to have a chemical shift in the range of δ 68-72 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet around δ 55-56 ppm.
Methyl Carbon (-CH₃): The terminal methyl carbon is expected to be the most upfield signal, appearing around δ 23-26 ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | ¹H NMR Predicted δ (ppm), Multiplicity, J (Hz) | ¹³C NMR Predicted δ (ppm) |
|---|---|---|
| -CH₃ | 1.4-1.6 (d, J ≈ 6.5) | 23-26 |
| -OCH₃ | 3.8-3.9 (s) | 55-56 |
| -CHOH | 4.8-5.0 (q, J ≈ 6.5) | 68-72 |
| -OH | 1.5-3.0 (s, broad) | - |
| Ar-H | 6.8-7.5 (m) | - |
| Ar-C | - | 110-140 |
| Ar-C-O | - | 145-150 |
d = doublet, q = quartet, s = singlet, m = multiplet, J = coupling constant. Predicted values are based on analogous structures.
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3600-3200 (broad) | O-H stretch | Alcohol |
| ~3100-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Aliphatic (CH₃, CH) |
| ~1610, ~1515 | C=C stretch | Aromatic Ring |
| ~1270-1200 | C-O-C stretch (asymmetric) | Aryl ether |
| ~1250-1150 | C-F stretch | Aryl fluoride |
The broad band around 3400 cm⁻¹ is indicative of the hydroxyl (-OH) group's stretching vibration. Aromatic C=C stretching vibrations appear in the 1610-1515 cm⁻¹ region, while the presence of both the ether and fluoro groups would lead to strong absorptions in the fingerprint region below 1300 cm⁻¹.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. For this compound (Molecular Weight: 170.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:
Molecular Ion Peak [M]⁺: A peak at m/z = 170, confirming the molecular mass.
Major Fragment Ion [M-CH₃]⁺: Loss of a methyl radical via alpha-cleavage is a common fragmentation pathway for benzylic alcohols, leading to a stable, resonance-stabilized cation. This would result in a prominent peak at m/z = 155.
Other Fragments: Other potential fragments include the loss of a hydroxyl radical ([M-OH]⁺ at m/z = 153) or water ([M-H₂O]⁺ at m/z = 152).
Determination of Enantiomeric Excess and Stereochemical Purity
Since this compound contains a chiral center (the carbon atom bonded to the hydroxyl group), it can exist as a pair of enantiomers, (R) and (S). Determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical applications where one enantiomer is often more active or has a different biological profile than the other. Chiral chromatography is the primary method used for this purpose.
Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. For the separation of chiral secondary alcohols like the target compound, polysaccharide-based CSPs are highly effective.
Table 3: Typical Chiral HPLC Methodology for Separation of Benzylic Alcohol Enantiomers
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the analyte |
By creating transient, diastereomeric complexes of differing stability between the enantiomers and the CSP, baseline separation can be achieved, allowing for the quantification of each enantiomer and the calculation of enantiomeric excess.
Chiral Gas Chromatography is another established method for the separation of volatile enantiomers. The principle is similar to chiral HPLC, but it is performed in the gas phase using a capillary column coated with a chiral stationary phase. For chiral alcohols, derivatized cyclodextrins are the most common CSPs.
Table 4: Typical Chiral GC Methodology for Separation of 1-Phenylethanol Analogs
| Parameter | Condition |
|---|---|
| Chiral Capillary Column | Derivatized β- or γ-cyclodextrin (e.g., Chirasil-DEX CB) |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Isothermal (e.g., 110-130 °C) or a temperature gradient |
| Injector/Detector Temp. | ~230-250 °C |
| Detection | Flame Ionization Detector (FID) |
This technique provides excellent resolution for many chiral alcohols, and the retention times for the (R) and (S) enantiomers can be used for both qualitative identification and quantitative analysis to determine stereochemical purity.
Chiroptical Measurements (Optical Rotation)
Chiroptical measurements are fundamental in characterizing chiral molecules like this compound, which possesses a stereocenter at the carbinol carbon. Optical rotation is a direct manifestation of this chirality, where a solution of a single enantiomer rotates the plane of polarized light. The direction and magnitude of this rotation are distinct for each enantiomer.
While specific optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature, the principles of this measurement can be illustrated with data from structurally analogous chiral alcohols. The specific rotation, [α], is a characteristic property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. For instance, the (R)-enantiomers of related phenyl ethanol (B145695) derivatives exhibit positive specific rotations. rsc.org
The determination of optical rotation is performed using a polarimeter. rsc.org A solution of the analyte is placed in a sample tube, and plane-polarized light is passed through it. The instrument measures the angle of rotation, which is then used to calculate the specific rotation. This value is critical for confirming the absolute configuration of a synthesized or resolved enantiomer when compared to a known standard.
Table 1: Illustrative Optical Rotation Data for Structurally Related Chiral Alcohols
| Compound Name | Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) |
| 1-(4-Chlorophenyl)ethanol | (R) | Not specified | Not specified | Not specified | Not specified |
| 1-(3-Chlorophenyl)ethanol | (R) | +17.65° | 0.58 g/100mL | CH₂Cl₂ | Not specified |
| 1-(4-Methoxyphenyl)ethanol | (R) | +33.80° | 0.60 g/100mL | CH₂Cl₂ | 29 |
| 1-(o-Tolyl)ethanol | (R) | +44.06° | 0.54 g/100mL | CH₂Cl₂ | 29 |
This table provides examples of optical rotation data for compounds structurally related to this compound to illustrate the concept. Data for the target compound is not available in the cited sources. rsc.org
Solid-State Analytical Techniques for Crystalline Forms of Derivatives
The characterization of crystalline solid forms of derivatives of this compound is essential for understanding their physical properties, such as stability, solubility, and bioavailability. Techniques like X-ray Powder Diffraction (XRPD) and thermal analysis are cornerstones of solid-state analysis.
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," allowing for the identification of different polymorphic forms, solvates, and co-crystals. The pattern is generated by the constructive interference of X-rays diffracted by the crystal lattice planes.
While specific XRPD data for crystalline derivatives of this compound are not detailed in the available search results, the methodology involves irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline form's lattice structure.
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the crystalline forms of chemical derivatives. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org DSC can be used to determine the melting point, enthalpy of fusion, and to identify polymorphic transitions. tainstruments.com For a crystalline derivative of this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness and temperature of the peak provide information about the purity and identity of the crystalline form.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org TGA is useful for determining the thermal stability of a compound and for quantifying the amount of volatile content, such as water or residual solvent, within a crystal lattice. researchgate.net The resulting data is a plot of mass versus temperature. A significant mass loss at a specific temperature range would indicate decomposition or the loss of a solvate.
Table 2: Illustrative Thermal Analysis Data for Related Material Classes
| Analytical Technique | Observation | Interpretation |
| DSC | Endothermic Peak | Melting, polymorphic transition, or desolvation. |
| DSC | Exothermic Peak | Crystallization or decomposition. |
| TGA | Mass Loss Step | Decomposition or loss of volatiles (e.g., water, solvent). |
This table provides a general overview of the types of observations and interpretations obtained from DSC and TGA analyses of crystalline organic compounds. nih.govlibretexts.orgtainstruments.comresearchgate.net
Structure Activity Relationship Sar and Mechanistic Elucidation
Stereochemical Determinants in Biological Activity
The presence of a chiral center at the carbinol carbon of 1-(4-fluoro-3-methoxyphenyl)ethan-1-ol means that it exists as two non-superimposable mirror images, or enantiomers: (1S)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol and (1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacodynamics, pharmacokinetics, and toxicity. mdpi.com This is because biological receptors and enzymes are themselves chiral, leading to diastereomeric interactions with the enantiomers of a chiral ligand. nih.gov
Enantioselective Interactions with Chiral Biological Receptors and Enzymes
The differential interaction of enantiomers with chiral biological macromolecules is the basis of stereoselectivity in drug action. For a molecule like this compound, the specific three-dimensional arrangement of the hydroxyl, methyl, and substituted phenyl groups around the chiral center will determine the complementarity of its fit within a chiral binding site.
One enantiomer may bind with high affinity and elicit a potent biological response, while the other may bind with lower affinity or not at all. In some cases, one enantiomer can be an agonist while the other is an antagonist at the same receptor. For example, studies on the enantiomers of the dual agonist RJW100 for the nuclear receptors LRH-1 and SF-1 showed that while both enantiomers bind to the receptors, the (R,R)-enantiomer displayed a significantly higher affinity for LRH-1 compared to the (S,S)-enantiomer. nih.gov This highlights that even subtle differences in stereochemistry can lead to notable variations in biological activity.
The binding of each enantiomer of this compound to a hypothetical receptor is depicted in the table below, illustrating the concept of three-point attachment, a model for chiral recognition. For a stereospecific interaction to occur, at least three points of attachment between the chiral molecule and the chiral receptor are necessary.
Table 1: Hypothetical Three-Point Attachment of Enantiomers to a Chiral Receptor
| Enantiomer | Interaction Point 1 (e.g., Hydrogen Bond) | Interaction Point 2 (e.g., Hydrophobic Pocket) | Interaction Point 3 (e.g., Steric Constraint) | Outcome |
| (1S)-enantiomer | Hydroxyl group with acceptor on receptor | Methyl group in hydrophobic pocket | Substituted phenyl group in a specific groove | Favorable binding, potential for biological activity |
| (1R)-enantiomer | Hydroxyl group with acceptor on receptor | Substituted phenyl group clashes with pocket boundary | Methyl group in a less favorable position | Unfavorable binding, reduced or no biological activity |
Impact of Absolute Configuration (e.g., (1S) vs. (1R)) on Ligand-Target Binding
The absolute configuration of a chiral center dictates the precise spatial orientation of its substituents. In the case of this compound, the (1S) and (1R) configurations will present different faces to a biological target. This can have a profound impact on the binding affinity and efficacy of the molecule.
For instance, in a study of the stereochemical requirements for the inhibition of opioid mu receptor binding by 3-methylfentanyl congeners, it was found that a specific (R) configuration of the hydroxyl-bearing carbon was essential for high-affinity binding and the desired pseudoirreversible inhibition. nih.gov This underscores the critical role of the absolute configuration in determining the nature and strength of the ligand-receptor interaction.
Table 2: Calculated Physicochemical Properties of Phenylethanol Derivatives
| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| (1R)-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol | 41319776 | C₉H₁₁FO₂ | 170.18 | 1.6 | 1 | 2 |
| (1S)-1-(4-methoxyphenyl)ethanol | 1572970 | C₉H₁₂O₂ | 152.19 | 1.5 | 1 | 2 |
Data sourced from PubChem. It is important to note that these are calculated values and may differ from experimental values.
Substituent Effects on the Aromatic Moiety
The fluoro and methoxy (B1213986) groups attached to the phenyl ring of this compound are not mere spectators in its biological activity. They exert significant electronic and steric effects that can modulate the molecule's interaction with its biological target, as well as its pharmacokinetic properties.
Electronic Properties of Fluoro and Methoxy Groups and their Influence on Bioactivity
The electronic nature of the substituents on the aromatic ring can influence a molecule's bioactivity by altering its pKa, hydrogen bonding capacity, and interaction with the electrostatic environment of a receptor binding site.
Fluorine: The fluorine atom at the C4 position is highly electronegative, making it a strong electron-withdrawing group through the inductive effect. This can influence the acidity of the hydroxyl group and the electron density of the aromatic ring. The presence of fluorine can also lead to favorable interactions with biological targets through the formation of hydrogen bonds or other polar interactions. The incorporation of fluorine into organic molecules has been shown to increase their metabolic stability and bioavailability. researchgate.net
The interplay of these electronic effects can fine-tune the binding affinity of the molecule. For example, the electron-withdrawing nature of the fluorine atom can enhance the acidity of the hydroxyl proton, potentially strengthening a hydrogen bond with a donor group on the receptor.
Lipophilicity Modulation and Membrane Permeability
The ability of a drug molecule to cross biological membranes, such as the cell membrane or the blood-brain barrier, is crucial for its therapeutic efficacy. This property is largely governed by the molecule's lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP).
The fluoro and methoxy groups on this compound play a significant role in modulating its lipophilicity.
Fluorine: The introduction of a fluorine atom generally increases the lipophilicity of a molecule. researchgate.net This can enhance its ability to partition into the lipid bilayer of cell membranes, thereby improving its absorption and distribution. Studies have shown a positive correlation between the propensity of phenylethanol derivatives to partition into biomembranes and their bacteriostatic activity, suggesting that membrane interaction is a key aspect of their biological function. nih.gov
Methoxy Group: The methoxy group also contributes to the lipophilicity of the molecule.
Table 3: Calculated Lipophilicity (XLogP3) of Substituted Phenylethanols
| Compound | PubChem CID | Molecular Formula | XLogP3 |
| This compound | - | C₉H₁₁FO₂ | N/A |
| (1R)-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol | 41319776 | C₉H₁₁FO₂ | 1.6 |
| 1-(4-Fluorophenyl)ethanol (B1199365) | 73946 | C₈H₉FO | 1.5 |
| 1-(3-Methoxyphenyl)ethanol | 90902 | C₉H₁₂O₂ | 1.8 |
Data sourced from PubChem. "N/A" indicates that a specific entry for the racemic compound with calculated XLogP3 was not found.
Steric Considerations in Receptor Recognition and Binding
The size and shape of the fluoro and methoxy substituents can have a significant impact on how this compound fits into a receptor binding pocket. These steric factors can influence both the affinity and selectivity of the interaction.
Fluorine: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that it can often be substituted for hydrogen without causing significant steric clashes. However, its presence can still influence the preferred conformation of the molecule.
The steric profile of the substituted phenyl ring, in combination with the stereochemistry of the carbinol center, creates a unique three-dimensional shape that is recognized by the biological target. Any changes to these steric features can dramatically alter the biological activity of the compound.
Mechanisms of Biological Action (MOA)
The precise mechanism of action for this compound remains to be elucidated through specific experimental studies. However, based on its structural features, several putative mechanisms can be hypothesized.
Elucidation of Specific Molecular Target Interactions
Specific molecular targets for this compound have not been identified in the current body of research. Generally, small molecules with similar structures, such as substituted phenylethanols, can interact with a variety of biological targets, including enzymes and receptors. The nature of these interactions is dictated by the three-dimensional shape of the molecule and the distribution of its electronic charge.
Future research, employing techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies, would be necessary to identify and validate specific protein targets. Molecular modeling, for instance, could predict the binding affinity of this compound to the active sites of various enzymes or the ligand-binding domains of receptors.
Role of Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding) in Biological Interactions
The functional groups present in this compound are capable of participating in various non-covalent interactions, which are fundamental to its biological activity. nih.gov
Hydrogen Bonding: The hydroxyl (-OH) group of the ethanol (B145695) moiety is a classic hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, and glutamate. The oxygen atom of the methoxy (-OCH3) group can also act as a hydrogen bond acceptor.
Halogen Bonding: The fluorine atom, a halogen, can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. The strength of this interaction can influence the binding affinity and selectivity of the compound for its target.
Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within a binding site.
Dipole-Dipole Interactions: The polar C-F and C-O bonds create local dipoles within the molecule, enabling dipole-dipole interactions with polar regions of a biological target.
The combination and geometric arrangement of these intermolecular forces would ultimately determine the stability and specificity of the complex formed between this compound and its biological partner.
Interactive Data Table: Potential Intermolecular Interactions
| Functional Group | Type of Interaction | Potential Interacting Partner (in a Protein) |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Ser, Thr, Tyr, Asp, Glu, His, Backbone C=O |
| Methoxy (-OCH3) | Hydrogen Bond Acceptor | Asn, Gln, Arg, Lys |
| Phenyl Ring | Hydrophobic Interaction | Leu, Ile, Val, Phe, Trp |
| Fluorine (-F) | Halogen Bonding, Dipole-Dipole | Carbonyl oxygen, Amide nitrogen |
Modulatory Effects on Enzyme and Receptor Function
Given its potential to bind to proteins, this compound could theoretically modulate the function of enzymes or receptors.
Enzyme Inhibition/Activation: If the compound binds to the active site of an enzyme, it could act as a competitive inhibitor, preventing the natural substrate from binding. Alternatively, binding to an allosteric site could either inhibit or activate the enzyme by inducing a conformational change. The specific effect would depend on the enzyme and the nature of the binding interaction.
Receptor Agonism/Antagonism: Similarly, if the compound binds to a receptor, it could either mimic the action of the natural ligand (agonism) or block it (antagonism). The fluoro and methoxy substituents on the phenyl ring would play a critical role in determining the binding affinity and the subsequent functional outcome. For instance, these substituents can alter the electron density of the aromatic ring, which can be a key determinant for recognition by certain receptors.
Detailed enzymatic assays and receptor binding studies are required to determine if this compound has any significant modulatory effects and to characterize the nature of such activities.
Computational Chemistry and Molecular Modeling Studies of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available computational chemistry or molecular modeling studies specifically focused on the compound This compound .
This includes a lack of specific research data for the following areas:
Molecular Docking Simulations: No studies were found that predict the binding modes of this compound with protein targets such as the MAO-B active site or p38 MAP kinase. Consequently, there is no available data on its computationally estimated binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Modeling: There is no literature available on the development of QSAR models to predict the biological potency (e.g., IC₅₀ values) of this specific compound. Additionally, no research has been published correlating its physicochemical descriptors with any pharmacological profiles.
Molecular Dynamics (MD) Simulations: No molecular dynamics simulation studies have been published that analyze the behavior and interactions of this compound in a simulated biological environment.
Therefore, the requested detailed research findings and data tables for these specific computational studies cannot be provided at this time.
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics (MD) Simulations
Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics
To understand how 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol might interact with a biological target, researchers would typically perform molecular dynamics (MD) simulations. These simulations model the movement of atoms over time, providing insights into the stability of the compound when bound to a receptor's active site. The analysis would focus on how the molecule's conformation changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for stable binding. Studies on other fluorinated molecules have successfully used these techniques to understand conformational preferences. nih.govunimi.it
Electronic Structure Theory Calculations
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Indicators
The electronic properties of a molecule are key to its reactivity. Scientists use quantum chemical calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, would also be calculated from the HOMO and LUMO energies to provide a more complete picture of the molecule's reactive nature.
Below is a hypothetical data table illustrating the kind of results that would be generated from such an analysis.
| Reactivity Indicator | Hypothetical Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (η) | - |
| Ionization Potential (I) | - |
| Electron Affinity (A) | - |
| Electronegativity (χ) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (S) | - |
| Electrophilicity Index (ω) | - |
| No specific data is available for this compound. |
Electrostatic Potential Surface Mapping for Interaction Site Identification
An electrostatic potential (ESP) map is a visual tool used to understand the charge distribution of a molecule. researchgate.netresearchgate.net It highlights electron-rich regions (typically colored red or orange), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. For this compound, an ESP map would identify the likely sites for intermolecular interactions, such as hydrogen bonding, which are guided by the electrostatic attraction between positive and negative areas on the molecular surface.
A hypothetical data table summarizing the key features of an ESP map is presented below.
| Molecular Region | Electrostatic Potential | Predicted Interaction Type |
| Oxygen of Hydroxyl Group | Negative (Red) | Hydrogen Bond Acceptor, Electrophilic Attack |
| Hydrogen of Hydroxyl Group | Positive (Blue) | Hydrogen Bond Donor, Nucleophilic Attack |
| Fluorine Atom | Negative (Red) | Electrophilic Attack |
| Aromatic Ring | Variable | π-π stacking, other non-covalent interactions |
| This table is illustrative and not based on actual calculated data for this compound. |
Until dedicated research is conducted and published, the specific computational characteristics of this compound remain a subject for future investigation.
Biological Activities and Pharmaceutical Potential
Antimicrobial and Anti-Infective Properties
Derivatives built upon the fluoro-methoxyphenyl scaffold have shown noteworthy efficacy against a range of microbial pathogens, including bacteria and fungi. The specific substitutions on the phenyl ring are often crucial in determining the spectrum and potency of antimicrobial action.
Pyrazoline derivatives, a class of nitrogen-containing heterocyclic compounds, have been a focal point of research for new antitubercular agents. Studies have shown that pyrazolines synthesized from chalcone (B49325) precursors (which can be derived from substituted acetophenones) exhibit potent activity against Mycobacterium tuberculosis.
A series of novel pyrazoline derivatives were synthesized and evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. doaj.orgresearchgate.net Among these, compounds featuring a methoxy (B1213986) substituent demonstrated enhanced activity. doaj.orgresearchgate.net For instance, certain isoniazid-derived pyrazolines showed minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL, which is superior to the standard drug Streptomycin (MIC of 6.25 μg/mL). doaj.orgresearchgate.net Another study synthesized pyrazoline derivatives that were tested against both sensitive and isoniazid-resistant strains of M. tuberculosis. One of the most active compounds, which contained a hydroxyl group, was found to be 5.6-fold more active against the sensitive strain and 78-fold more active against the resistant strain when compared to isoniazid. nih.gov The general finding across multiple studies is that the presence of certain substituents, including chloro, nitro, and methoxy groups, on the phenyl ring of the pyrazoline structure contributes to better antitubercular activity. doaj.orgresearchgate.net
Table 1: Antitubercular Activity of Selected Pyrazoline Derivatives
| Compound Type | Target Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Isoniazid-Pyrazoline (methoxy substituted) | M. tuberculosis H37Rv | 3.12 | doaj.orgresearchgate.net |
| Isoniazid-Pyrazoline (chloro substituted) | M. tuberculosis H37Rv | 3.12 | doaj.orgresearchgate.net |
| Pyrazoline (hydroxyl substituted) | M. tuberculosis H37Rv | <0.12 µM | nih.gov |
| Pyrazoline (hydroxyl substituted) | INH-Resistant M. tuberculosis | <0.12 µM | nih.gov |
| Streptomycin (Standard) | M. tuberculosis H37Rv | 6.25 | doaj.orgresearchgate.net |
| Isoniazid (Standard) | M. tuberculosis H37Rv | ~0.67 µM | nih.gov |
Analogues of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol, such as those incorporating tetrahydroisoquinoline (THIQ) and imidazole (B134444) moieties, have been evaluated for their antibacterial properties.
Imidazole Derivatives: Imidazole and its derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. nano-ntp.comijesrr.org Their mechanism of action can involve the disruption of the bacterial cell wall and membrane, as well as interference with DNA replication. mdpi.com Studies on various imidazole derivatives have demonstrated efficacy against both Gram-positive bacteria, like Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov The synthesis of imidazole-based compounds often utilizes substituted acetophenones as starting materials. nih.gov For example, certain quinoline-based imidazole hybrids have shown potent activity against P. aeruginosa with MIC values significantly lower than standard antibiotics like ciprofloxacin (B1669076) and norfloxacin. nih.gov
Tetrahydroisoquinoline (THIQ) Derivatives: N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives have been synthesized and assessed for their antimicrobial capabilities. While these compounds showed limited antibacterial activity with MIC values generally higher than 50 μg/mL, their primary value was found in their antifungal properties. researchgate.net
THIQ Derivatives: N-sulfonyl-THIQ derivatives have demonstrated significant antifungal properties. researchgate.net Specifically, two derivatives in a recent study exhibited potent activity against a variety of fungal species that affect food crops, including Aspergillus spp., Penicillium spp., and Botrytis cinerea. researchgate.netconicet.gov.ar
Benzotriazole (B28993) Derivatives: Benzotriazole is another heterocyclic scaffold that has been extensively studied for its pharmacological potential. ijrrjournal.com Derivatives have shown broad-spectrum antimicrobial activity, including against fungal pathogens. gsconlinepress.com Some substituted 1,2,3-benzotriazole derivatives have displayed excellent antifungal activity against Candida albicans and Aspergillus niger, with efficacy comparable to the standard drug griseofulvin. ijrrjournal.comgsconlinepress.com The mechanism often involves the disruption of the fungal cell membrane. gsconlinepress.com Studies have shown that benzimidazole (B57391) derivatives, which are structurally related, can exhibit even better antifungal activity than benzotriazole derivatives. nih.govnih.gov
Table 2: Antifungal Activity of Selected Heterocyclic Scaffolds
| Scaffold | Fungal Species | Activity Noted | Reference |
|---|---|---|---|
| THIQ Derivatives | Aspergillus spp., Penicillium spp. | Significant | researchgate.netconicet.gov.ar |
| Benzotriazole Derivatives | Candida albicans, Aspergillus niger | Excellent | ijrrjournal.comgsconlinepress.com |
| Benzimidazole Derivatives | Candida species | High | nih.govnih.gov |
Anti-Inflammatory and Immunomodulatory Effects
Beyond antimicrobial actions, compounds structurally related to this compound have shown potential in modulating the immune system and mitigating inflammatory responses.
Overproduction of nitric oxide (NO) is a key feature of inflammatory conditions. Consequently, the inhibition of NO synthesis is a major target for anti-inflammatory drug development. Various compounds are known to inhibit NO production in macrophages stimulated by lipopolysaccharide (LPS). nih.gov
Flavones and isoflavones, which are phenolic compounds, have been shown to inhibit the production of nitrite (B80452) (a stable product of NO metabolism) in activated macrophages. nih.gov For example, 3'-amino-4'-hydroxyflavone was identified as a potent inhibitor of nitrite production. nih.gov Similarly, other studies have demonstrated that certain cannabinoid derivatives and plant extracts can significantly inhibit LPS-stimulated NO production. nih.govfiu.edu Flavanol-rich extracts and their constituent monomers have also been shown to suppress interleukin-1β-induced NO production in rat hepatocytes. figshare.com While direct studies on this compound are limited, the capacity of related phenolic and methoxyphenyl structures to inhibit NO synthase suggests a potential avenue for its derivatives. nih.govnih.gov
The inflammatory response is orchestrated by a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL), such as IL-1β and IL-6. The ability to suppress the release of these mediators is a hallmark of an effective anti-inflammatory agent.
Research on 1,4-naphthoquinone (B94277) derivatives, for instance, has shown that they can significantly inhibit the production of TNF-α and IL-1β in LPS-stimulated macrophage cells. nih.gov A chrysin (B1683763) derivative was also found to inhibit the overexpression of TNF-α and IL-6 in response to LPS treatment. mdpi.com Furthermore, a study on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) demonstrated that it could reduce the mortality associated with liver sepsis in mice by inhibiting the inflammatory response. This effect was linked to the inhibition of STAT3 phosphorylation, a critical pathway in pro-inflammatory responses. nih.gov These findings indicate that compounds with a methoxyphenyl group can effectively modulate cytokine production, suggesting a similar potential for derivatives of this compound.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition Mechanisms
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. medchemexpress.comnih.gov The p38 MAPK signaling pathway is implicated in a range of biological processes such as inflammation, cell proliferation, apoptosis, and differentiation. nih.gov Consequently, inhibitors of p38 MAPK are being investigated as potential therapeutic agents for inflammatory diseases and cancer. nih.govnih.gov
The inhibitory mechanism of many p38 MAPK inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. medchemexpress.com While no specific studies on the p38 MAPK inhibitory activity of this compound have been identified, the presence of the fluorinated phenyl ring is a feature found in some kinase inhibitors. The fluorine atom can modulate the electronic properties and binding interactions of the molecule with the target protein. nih.govresearchgate.net For instance, the development of various p38 MAPK inhibitors, such as Doramapimod (BIRB 796) and Adezmapimod (SB 203580), highlights the diverse chemical scaffolds that can achieve potent inhibition. medchemexpress.com Further research is necessary to determine if this compound or its derivatives could exhibit similar inhibitory mechanisms against p38 MAPK.
Neuropharmacological Applications
Neurodegenerative diseases are a significant global health concern, and there is a pressing need for new therapeutic interventions. Research into the neuroprotective effects of various compounds is ongoing. While there are no specific studies on the anti-neurotoxicity or neuroprotective capabilities of this compound, some related compounds have shown promise. For instance, eugenol (B1671780) (4-allyl-2-methoxyphenol), which shares the methoxyphenyl structural element, has demonstrated neuroprotective effects against chlorpyrifos-induced neurotoxicity in rats. nih.gov This was attributed to its antioxidant and anti-apoptotic activities. nih.gov Natural products containing polyphenolic antioxidants are also known to potentially suppress neurodegeneration and improve cognitive functions. nih.gov These findings suggest that the 4-fluoro-3-methoxyphenyl group could be a valuable pharmacophore to explore for potential neuroprotective agents.
Enzyme Inhibition Studies (Broader Applications)
The introduction of fluorine into organic molecules can profoundly influence their chemical and biological properties, often leading to enhanced enzyme inhibitory activity. nih.govresearchgate.net Fluorinated compounds can act as mechanism-based inhibitors or transition-state analogs for various enzymes. nih.gov For example, fluorinated ketones have been designed as potent inhibitors of proteases. nih.gov
While specific enzyme inhibition studies for this compound are not available, its structure suggests potential for interaction with a range of enzymes. For example, compounds containing a methoxyphenyl group have been investigated as inhibitors of enzymes like tyrosinase. researchgate.net The combination of the fluoro and methoxy substituents on the phenyl ring of this compound makes it an interesting candidate for broader screening against various enzyme targets to uncover new therapeutic applications.
Cytochrome P450 (CYP) Enzyme Inhibition
The interaction of xenobiotics with cytochrome P450 (CYP) enzymes is a critical aspect of drug metabolism, and the potential for inhibition is a key consideration in drug development. biomolther.org While direct inhibitory studies on this compound are not extensively reported in the public domain, an analysis of its structural components allows for predictions based on related compounds. The ethanol (B145695) moiety of the molecule is particularly relevant. The CYP2E1 enzyme is known to be involved in the metabolism of ethanol to acetaldehyde (B116499) and then to acetic acid. nih.gov This metabolic process is complex, as ethanol itself can act as both a substrate and an inhibitor of CYP2E1. nih.gov
Protein Tyrosine Phosphatase (PTP) Inhibition by Derivatives
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signal transduction pathways, and their dysregulation is implicated in diseases like cancer, diabetes, and autoimmune disorders. nih.govnih.gov This has made PTPs attractive targets for therapeutic intervention. nih.govresearchgate.net Although direct PTP inhibitory activity of this compound has not been documented, its structural features, particularly the fluorinated methoxyphenyl group, suggest that its derivatives could serve as valuable scaffolds for the design of PTP inhibitors.
The development of PTP inhibitors is challenging due to the highly conserved and positively charged nature of the PTP active site, which often leads to inhibitors with poor selectivity and bioavailability. nih.gov Novel, non-hydrolyzable phosphotyrosine (pTyr) mimetics are being developed to overcome these issues. nih.gov The strategic incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govmdpi.com Therefore, derivatives of this compound could be synthesized to explore their potential as PTP inhibitors. By modifying the ethan-1-ol side chain to incorporate a pTyr mimetic and further exploring substitutions on the phenyl ring, it may be possible to develop potent and selective inhibitors for specific PTPs, such as PTP1B, SHP2, or Lyp. nih.govnih.govresearchgate.net
Strategic Role in Drug Discovery and Development
Identification and Optimization of Lead Compounds
In drug discovery, a lead compound is a molecule with promising biological activity that serves as the starting point for optimization. numberanalytics.com The process of lead optimization aims to refine the chemical structure of the lead to enhance its desirable properties, including potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity. researchgate.netpatsnap.com The structure of this compound presents a viable starting point or "scaffold" for such an optimization process.
The optimization process is a multiparameter challenge, often involving a balance between improving efficacy and maintaining safety. numberanalytics.compatsnap.com Strategies for optimizing a lead compound like this compound would involve systematic structural modifications. nih.gov This includes structure-based drug design, where modifications are guided by understanding the interaction between the compound and its biological target at a molecular level. patsnap.com Techniques like chemical modification and the design of analogs are employed to improve the therapeutic potential. numberanalytics.com For example, the hydroxyl group could be esterified or etherified, the ethyl chain could be lengthened or constrained within a ring, and the substitution pattern on the phenyl ring could be altered to improve target engagement and ADMET properties.
Below is an interactive table illustrating a hypothetical lead optimization strategy starting from the this compound scaffold.
| Scaffold/Derivative | Modification | Rationale for Modification | Desired Outcome |
| Lead: this compound | Core Structure | Initial hit from screening with basic potency. | Establish baseline activity and properties. |
| Derivative A | Replace -OH with -NH2 | Introduce a basic center to explore new interactions (e.g., salt bridges). | Improved binding affinity and solubility. |
| Derivative B | Oxidize -OH to C=O | Investigate the role of the hydrogen bond donor and acceptor. | Altered electronic profile, potentially different target interactions. |
| Derivative C | Replace 3-methoxy with 3-chloro | Modify electronics and lipophilicity of the phenyl ring. | Enhanced metabolic stability and cell permeability. |
| Derivative D | Add a substituent at the 5-position | Probe for additional binding pockets on the target protein. | Increased potency and selectivity. |
Utilization as a Core Scaffold for Novel Therapeutic Agent Synthesis
A core scaffold is the central chemical framework of a molecule that is decorated with various functional groups to create a library of compounds with diverse biological activities. The 1-(4-fluoro-3-methoxyphenyl)ethyl structure represents a promising and versatile scaffold for the synthesis of novel therapeutic agents. The presence of fluorine and methoxy groups on the phenyl ring provides specific electronic and steric properties that can be advantageous for target binding and metabolic stability. nih.govresearchgate.net
The utility of this scaffold lies in its potential for elaboration into a wide range of derivatives. The ethan-1-ol side chain provides a convenient chemical handle for modification or for connection to other molecular fragments. Medicinal chemists can leverage this scaffold to design libraries of compounds aimed at various biological targets. For instance, the fluorinated phenyl group is a common feature in many successful drugs, valued for its ability to improve pharmacokinetic properties. nih.govnih.gov By employing synthetic strategies such as fragment-based drug design, new chemical entities can be constructed from this core structure. mdpi.com For example, the scaffold could be incorporated into larger molecules designed to inhibit kinases, proteases, or G-protein coupled receptors, depending on the other functionalities that are appended.
The table below presents hypothetical therapeutic agents that could be synthesized using the 1-(4-fluoro-3-methoxyphenyl)ethyl scaffold.
| Target Class | Hypothetical Derivative Structure | Synthetic Strategy | Potential Therapeutic Area |
| Kinase Inhibitors | Scaffold linked to a heterocyclic moiety (e.g., pyrimidine, quinoline) | Suzuki or Buchwald-Hartwig coupling from a bromo- or iodo-functionalized scaffold. | Oncology, Inflammation |
| GPCR Modulators | Amine derivative of the scaffold incorporated into a larger piperidine (B6355638) or azetidine (B1206935) structure. | Reductive amination of the corresponding ketone followed by N-alkylation. | Neuropsychiatric Disorders, Metabolic Diseases |
| Protease Inhibitors | The hydroxyl group is replaced with a reactive "warhead" (e.g., an alpha-ketoamide). | Oxidation of the alcohol to a ketone, followed by multi-step synthesis of the warhead. | Infectious Diseases, Oncology |
| Ion Channel Modulators | Ester or carbamate (B1207046) derivatives designed to interact with channel proteins. | Acylation of the alcohol with various acid chlorides or isocyanates. | Cardiovascular Diseases, Pain |
Future Research Trajectories
Development of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of innovative and environmentally benign methods for the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol, with a particular focus on stereoselective synthesis to obtain enantiomerically pure forms. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases from organisms like Lactobacillus kefiri, offers a highly selective and sustainable alternative for the asymmetric reduction of the corresponding ketone precursor, 1-(4-fluoro-3-methoxyphenyl)ethanone. Whole-cell biocatalysis presents an even more cost-effective and operationally simple approach.
Chemo-enzymatic Synthesis: Combining enzymatic reactions with traditional chemical synthesis can leverage the advantages of both methodologies to create efficient and scalable processes. For instance, a chemical synthesis to produce the ketone precursor followed by an enzymatic reduction to the chiral alcohol.
Green Chemistry Approaches: The application of green chemistry principles, such as the use of greener solvents (e.g., water, ionic liquids), microwave-assisted synthesis, and flow chemistry, can significantly reduce the environmental impact of the synthetic process. These methods can also lead to improved reaction times, yields, and purity.
| Synthetic Approach | Advantages |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. |
| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. |
| Green Chemistry | Reduced waste, lower energy consumption, use of safer reagents and solvents. |
Comprehensive Elucidation of Molecular Mechanisms of Action in Biological Systems
A critical area of future research is to thoroughly understand how this compound and its derivatives interact with biological systems at the molecular level. This knowledge is fundamental for rational drug design and for identifying potential therapeutic targets.
Initial investigations could focus on its potential as an antimicrobial agent, a common activity for substituted phenylethanols. The mechanism of action for such compounds often involves the disruption of microbial cell membranes. Future studies should employ techniques such as fluorescence microscopy, electron microscopy, and model membrane systems (e.g., liposomes) to investigate these interactions in detail.
Furthermore, given the structural alerts present in the molecule, its potential to interact with other biological targets, such as enzymes (e.g., kinases, oxidoreductases) or receptors, should be systematically explored. High-throughput screening against a panel of known drug targets could reveal unexpected biological activities and open new avenues for therapeutic applications.
Rational Design and Synthesis of Diverse Chemical Derivatives and Analogues
Building upon a foundational understanding of its synthesis and biological activity, a key future direction will be the rational design and synthesis of a diverse library of chemical derivatives and analogues. The goal is to establish robust Structure-Activity Relationships (SAR) that can guide the optimization of the lead compound.
Strategies for derivatization could include:
Modification of the Ethan-1-ol Side Chain: Esterification or etherification of the hydroxyl group can modulate lipophilicity and pharmacokinetic properties. The introduction of different functional groups at this position could also lead to new interactions with biological targets.
Alterations to the Phenyl Ring Substituents: The position and nature of the fluoro and methoxy (B1213986) groups can be varied to probe their influence on activity and selectivity. Replacing these groups with other electron-withdrawing or electron-donating groups could also be explored.
Introduction of Additional Functional Groups: The incorporation of other functionalities, such as amino, amido, or heterocyclic moieties, could enhance biological activity or introduce novel pharmacological properties.
Systematic exploration of these modifications will provide a comprehensive understanding of the chemical space around the this compound scaffold and identify derivatives with improved potency, selectivity, and drug-like properties.
Rigorous Preclinical Efficacy and Safety Profiling of Promising Drug Candidates
Promising derivatives identified through SAR studies will require rigorous preclinical evaluation to assess their therapeutic potential and safety. This phase of research is crucial for determining whether a compound warrants further development.
Key components of preclinical profiling include:
In Vitro Efficacy Studies: Assessing the potency and selectivity of the compounds in relevant cell-based assays. For example, determining the minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms if an antimicrobial effect is pursued.
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compounds in appropriate animal models of disease. This will provide crucial information on the compound's performance in a complex biological system.
Pharmacokinetic (ADME) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. This includes determining parameters such as bioavailability, plasma protein binding, and metabolic stability.
Toxicology Studies: Assessing the potential toxicity of the compounds through a battery of in vitro and in vivo tests. This is essential for establishing a safe therapeutic window.
Integration of Advanced Computational Modeling for Accelerated Drug Design
The integration of advanced computational modeling techniques can significantly accelerate the drug design and development process for derivatives of this compound.
Computational approaches that can be employed include:
Quantitative Structure-Activity Relationship (QSAR) Analysis: Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can be used to predict the activity of virtual compounds and prioritize them for synthesis.
Molecular Docking and Molecular Dynamics Simulations: These techniques can be used to predict the binding mode of the compounds to their biological targets and to understand the molecular basis of their activity. This information is invaluable for the rational design of more potent and selective inhibitors.
In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage of the drug discovery process.
| Computational Tool | Application in Drug Design |
| QSAR | Predicts biological activity of virtual compounds to guide synthesis. |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. |
| Molecular Dynamics | Simulates the dynamic behavior of a ligand-protein complex over time. |
| In Silico ADMET | Predicts the pharmacokinetic and toxicological properties of compounds. |
Exploration of Synergistic Effects in Combination Therapy Regimens
Finally, future research should explore the potential of this compound derivatives in combination with existing therapeutic agents. Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance.
If a derivative shows promise as an antimicrobial agent, for example, it could be tested in combination with established antibiotics to assess for synergistic or additive effects. Similarly, if a compound demonstrates anticancer activity, its potential to enhance the efficacy of current chemotherapeutic drugs could be investigated. This line of inquiry could significantly broaden the therapeutic applications of this chemical scaffold.
Q & A
Q. What are the standard synthetic routes for 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol?
The compound is typically synthesized via reduction of its corresponding ketone precursor, 1-(4-Fluoro-3-methoxyphenyl)ethanone. Common methods include:
- Chemical reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under reflux .
- Catalytic hydrogenation : Employing palladium on carbon (Pd/C) or Raney nickel under hydrogen gas pressure for large-scale production .
- Biocatalytic routes : Utilizing plant cells (e.g., Daucus carota) for enantioselective reduction, offering an eco-friendly alternative .
Q. How is the compound characterized to confirm structure and purity?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : Identification of molecular ion peaks and fragmentation patterns .
- Chiral HPLC : Determination of enantiomeric purity using columns like Chiralpak® IA/IB and mobile phases such as hexane/isopropanol .
- Melting point and optical rotation : Physical properties for consistency with literature values .
Q. What are the primary research applications of this compound?
- Organic synthesis : As a chiral intermediate for pharmaceuticals (e.g., antifibrotic or anti-inflammatory agents) .
- Biological studies : Screening for antimicrobial or antioxidant properties via in vitro assays .
- Material science : Functionalization of polymers due to its fluorinated aromatic structure .
Q. How do environmental factors influence its stability and handling?
- Solubility : Slightly soluble in water but highly soluble in organic solvents like ethanol or DMSO .
- Storage : Stable at room temperature in inert atmospheres; sensitive to prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral catalysts : Use of Ru-BINAP complexes for asymmetric hydrogenation to enhance enantiomeric excess (e.e.) .
- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) .
- Biocatalysis : Optimization of pH, temperature, and substrate concentration in plant-cell-mediated reductions .
Q. What strategies are effective for evaluating its therapeutic potential in disease models?
- In vivo models : Intragastric administration in rodent pulmonary fibrosis models (e.g., bleomycin-induced fibrosis) to assess antifibrotic activity .
- Dose-response studies : Testing at 50–100 mg/kg doses with histopathological validation of lung tissue .
- Mechanistic assays : Measurement of cytokine levels (e.g., TGF-β) to link bioactivity to molecular pathways .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent selection : Replacement of THF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Biocatalytic scaling : Immobilization of D. carota cells in bioreactors for continuous production .
- Waste reduction : Catalytic recycling systems (e.g., flow chemistry) to minimize reagent use .
Q. How should conflicting safety data (e.g., toxicity classifications) be resolved?
- Data validation : Cross-referencing SDS from multiple providers (e.g., Combi-Blocks vs. Key Organics) .
- In vitro toxicity screening : Ames test for mutagenicity and MTT assays for cytotoxicity .
- Handling protocols : Default use of PPE (gloves, goggles) and fume hoods, even if hazards are unclassified .
Q. What molecular properties influence its suitability in drug development?
- Bioavailability predictors : Low polar surface area (<140 Ų), ≤10 rotatable bonds, and molecular weight <500 g/mol to comply with Veber’s rules .
- Metabolic stability : Fluorine substitution enhances resistance to oxidative metabolism, prolonging half-life .
- LogP optimization : Balancing hydrophobicity (LogP ~2–3) for membrane permeability without excessive lipid accumulation .
Data Contradiction Analysis
Q. Discrepancy in Safety Profiles
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
